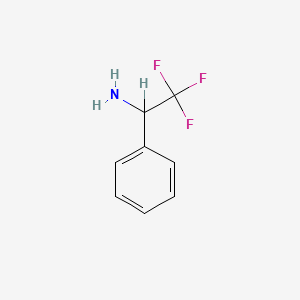

2,2,2-Trifluoro-1-phenylethylamine

Description

BenchChem offers high-quality 2,2,2-Trifluoro-1-phenylethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-phenylethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCAUMADOBDJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944641 | |

| Record name | 2,2,2-Trifluoro-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51586-24-4, 22038-85-3 | |

| Record name | α-(Trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51586-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-alpha-(Trifluoromethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022038853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-(Trifluoromethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051586244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-phenylethylamine: Core Properties and Scientific Applications

This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-phenylethylamine, a chiral amine of significant interest in medicinal chemistry and asymmetric synthesis. We will delve into its fundamental physicochemical properties, established synthetic and resolution methodologies, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.

Introduction: The Significance of the α-Trifluoromethyl Amine Moiety

2,2,2-Trifluoro-1-phenylethylamine, CAS 51586-24-4, is a fluorinated analog of the well-known chiral building block, 1-phenylethylamine. Its structure is notable for the presence of a trifluoromethyl (CF₃) group at the α-position to the amine. This single structural modification imparts profound changes to the molecule's properties and is the primary driver of its scientific utility.

The CF₃ group is a powerful bioisostere for various functional groups, notably the methyl group and, in the context of the α-amino architecture, can serve as a proteolysis-resistant surrogate for an amide linkage. Its strong electron-withdrawing nature significantly lowers the basicity of the adjacent amine, altering its hydrogen bonding capabilities and overall pharmacokinetic profile. These characteristics make α-trifluoromethyl amines highly sought-after motifs in the design of novel therapeutics and agrochemicals. This guide will explore the foundational chemistry that allows researchers to harness the potential of this unique molecule.

Physicochemical and Safety Profile

Accurate characterization begins with a clear understanding of a compound's fundamental properties. While some experimental values for 2,2,2-Trifluoro-1-phenylethylamine are not widely published, a combination of vendor-supplied data and predictive modeling provides a reliable profile. The compound is often described as a colorless to yellow liquid or a solid, suggesting it is a low-melting solid at room temperature.[1][2]

Table 1: Physicochemical Properties of 2,2,2-Trifluoro-1-phenylethylamine

| Property | Value | Source(s) |

| CAS Number | 51586-24-4 | [1] |

| Molecular Formula | C₈H₈F₃N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Physical Form | Colorless to yellow liquid or solid | [1][2] |

| Boiling Point | 110-111 °C @ 40 Torr | |

| Density (Predicted) | 1.224 ± 0.06 g/cm³ | |

| InChI Key | DZCAUMADOBDJJH-UHFFFAOYSA-N | [1] |

| SMILES | NC(C(F)(F)F)C1=CC=CC=C1 | [1] |

Safety and Handling

2,2,2-Trifluoro-1-phenylethylamine is classified as an eye irritant (H319) and requires appropriate personal protective equipment (PPE), including safety goggles and gloves, during handling.[3]

-

GHS Pictogram: GHS07 (Exclamation mark)[3]

-

Signal Word: Warning[3]

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[3]

-

Storage: Store in a refrigerator (+4°C) under an inert atmosphere.[2]

Synthesis and Chiral Resolution

The synthesis of this chiral amine is a critical step for its application. Both racemic preparation and subsequent resolution into single enantiomers have been established, providing access to optically pure material.

Racemic Synthesis via the Leuckart-Wallach Reaction

A convenient and high-yielding method for preparing racemic 2,2,2-trifluoro-1-phenylethylamine is the Leuckart-Wallach reaction.[4] This one-pot reductive amination procedure utilizes the readily available starting material, 2,2,2-trifluoroacetophenone, and ammonium formate, which serves as both the ammonia source and the reducing agent.

The choice of the Leuckart-Wallach reaction is advantageous due to its operational simplicity and the use of inexpensive reagents, making it scalable and cost-effective. The reaction proceeds by the initial formation of an imine or a related intermediate from the ketone and ammonia, which is then reduced in situ by formic acid (generated from ammonium formate).

Caption: Workflow for Enzymatic Kinetic Resolution.

Representative Experimental Protocol (Conceptualized from Kato et al.)[4]:

-

Step 1: Substrate Preparation. Synthesize the racemic N-(2-chloroacetyl)-2,2,2-trifluoro-1-phenylethylamine by reacting the racemic amine with chloroacetyl chloride in the presence of a base.

-

Step 2: Enzymatic Reaction. In a suitable organic solvent (e.g., diisopropyl ether), dissolve the racemic N-chloroacetamide substrate, an alcohol (e.g., n-amyl alcohol), and the Pseudomonas fluorescens lipase preparation.

-

Step 3: Monitoring. Allow the reaction to proceed with stirring at a controlled temperature. Monitor the conversion (ideally to ~50%) by a suitable analytical method (e.g., chiral HPLC or GC).

-

Step 4: Separation and Isolation. Once the desired conversion is reached, filter off the enzyme. Separate the resulting product ester from the unreacted N-chloroacetamide using column chromatography.

-

Step 5: Deprotection. Hydrolyze the separated chloroacetamide and the product ester independently under basic or acidic conditions to liberate the corresponding free amines, yielding the resolved (R)- and (S)-enantiomers.

Spectroscopic and Structural Analysis

Table 2: Predicted Spectroscopic Characteristics

| Technique | Feature | Predicted Chemical Shift / Value | Rationale / Comments |

| ¹H NMR | -NH₂ | δ 1.5-2.5 ppm (broad singlet) | Amine protons are exchangeable and often appear as a broad signal. Integration = 2H. |

| -CH(NH₂)CF₃ | δ 4.2-4.5 ppm (quartet) | Benzylic proton, deshielded by the phenyl ring and CF₃ group. Coupled to the three fluorine atoms (³JHF ≈ 7-8 Hz). Integration = 1H. | |

| Aromatic -CH | δ 7.3-7.5 ppm (multiplet) | Standard aromatic region for a monosubstituted benzene ring. Integration = 5H. | |

| ¹³C NMR | -CF₃ | δ ~125 ppm (quartet) | Carbon is strongly coupled to fluorine (¹JCF ≈ 280-285 Hz). |

| -CH(NH₂)CF₃ | δ ~65 ppm (quartet) | Benzylic carbon coupled to fluorine (²JCF ≈ 30-35 Hz). | |

| Aromatic -C | δ 127-138 ppm | Multiple signals expected for the ipso, ortho, meta, and para carbons of the phenyl ring. | |

| ¹⁹F NMR | -CF₃ | δ -70 to -75 ppm (doublet) | Referenced to CFCl₃. The signal is split into a doublet by the adjacent benzylic proton (³JHF ≈ 7-8 Hz). |

| FTIR | N-H Stretch | 3300-3400 cm⁻¹ (two bands) | Characteristic for a primary amine (-NH₂). |

| C-H Stretch (Aromatic) | ~3030 cm⁻¹ | ||

| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | ||

| C-F Stretch | 1100-1300 cm⁻¹ (strong, multiple bands) | Very strong and characteristic absorptions for the CF₃ group. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 175 | The parent ion should be visible. |

| Major Fragment | m/z = 106 ([M-CF₃]⁺) | Loss of the trifluoromethyl radical is a highly probable fragmentation pathway, yielding a stable [C₆H₅CHNH₂]⁺ fragment. |

Applications in Research and Development

The unique electronic properties and chirality of 2,2,2-trifluoro-1-phenylethylamine make it a valuable tool in several areas of chemical research.

Chiral Derivatizing and Resolving Agent

Enantiomerically pure 2,2,2-trifluoro-1-phenylethylamine is an excellent chiral derivatizing agent (CDA), particularly for the analysis of chiral carboxylic acids. The amine reacts with a racemic acid to form a pair of diastereomeric amides.

The key advantage here is the presence of the CF₃ group, which serves as a sensitive and clear reporter in ¹⁹F NMR spectroscopy. The fluorine nuclei in the two diastereomers exist in slightly different chemical environments, leading to two distinct signals (e.g., two doublets) in the ¹⁹F NMR spectrum. The enantiomeric excess (e.e.) of the original acid can be determined with high accuracy by simply integrating these two signals. This method is often superior to chiral chromatography as it provides a direct, primary method of analysis.

Chiral Building Block in Medicinal Chemistry

The trifluoromethyl-phenylethylamine scaffold is a privileged structure in drug discovery. The CF₃ group can enhance metabolic stability by blocking sites of oxidation and can improve binding affinity through favorable electrostatic interactions. Furthermore, its ability to modulate the pKa of the amine allows for fine-tuning of a drug candidate's solubility and membrane permeability. Its structural relationship to endogenous neurotransmitters like phenylethylamine makes it an attractive starting point for developing new central nervous system (CNS) agents and other bioactive molecules.

Conclusion

2,2,2-Trifluoro-1-phenylethylamine stands as a testament to the power of fluorine in molecular design. Its synthesis via the robust Leuckart-Wallach reaction and its efficient resolution using lipase-catalyzed kinetic methods provide reliable access to this valuable chiral building block. While a lack of readily available public spectral data presents a minor challenge, its structure allows for confident prediction of its analytical characteristics. Its primary applications as a highly sensitive chiral derivatizing agent for ¹⁹F NMR analysis and as a precursor for novel pharmaceuticals underscore its importance. For scientists in drug discovery and asymmetric synthesis, a thorough understanding of the properties and protocols detailed in this guide is essential for leveraging the full potential of this versatile fluorinated amine.

References

-

Kato, K., Gong, Y., Saito, T., & Kimoto, H. (2000). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. Enantiomer, 5(2), 149-153. (Note: Full text not publicly available, information based on abstract). Available at: [Link]

- (Reference link not available)

- (Reference link not available)

-

Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (2013). Chemical Science. The Royal Society of Chemistry. Available at: [Link]

- (Reference link not available)

- (Reference link not available)

-

Hoffman Fine Chemicals. (n.d.). 2,2,2-Trifluoro-1-phenylethylamine. Product Page. Retrieved January 2, 2026, from [Link]

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

-

Dalvit, C., Flocco, M., Knapp, S., & Veronesi, M. (2002). ¹⁹F NMR: a valuable tool for the identification and characterization of ligands and their interactions with biological macromolecules. Journal of the American Chemical Society, 124(26), 7702–7709. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-phenylethylamine: Pathways and Protocols for Researchers

Introduction: The Significance of the Trifluoromethyl Moiety in Chiral Amines

The incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Within this context, the trifluoromethyl (CF₃) group holds a privileged position. When appended to a chiral amine scaffold, such as in 2,2,2-trifluoro-1-phenylethylamine, it creates a building block of significant interest for the synthesis of novel therapeutics and agrochemicals. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable compound, offering both racemic and asymmetric strategies. We will delve into the mechanistic underpinnings of these transformations, providing detailed experimental protocols and comparative data to inform methodological choices in a research and development setting.

I. Racemic Synthesis: The Leuckart-Wallach Reaction

A classic and robust method for the preparation of racemic 2,2,2-trifluoro-1-phenylethylamine is the Leuckart-Wallach reaction. This one-pot reductive amination of 2,2,2-trifluoroacetophenone using ammonium formate serves as a high-yielding and straightforward entry point to the target amine.[1][2]

Causality and Mechanism

The Leuckart-Wallach reaction proceeds through the initial formation of an iminium ion from the ketone and ammonia (generated in situ from ammonium formate). The formate ion then acts as a hydride donor to reduce the iminium ion to the corresponding formamide. Subsequent hydrolysis of the formamide, typically under acidic or basic conditions, yields the desired primary amine.[3][4] The high temperatures employed drive the dehydration steps and facilitate the hydride transfer.

Diagram: Leuckart-Wallach Reaction Mechanism

Caption: Mechanism of the Leuckart-Wallach reaction.

Experimental Protocol: Leuckart-Wallach Synthesis

Materials:

-

2,2,2-Trifluoroacetophenone

-

Ammonium formate

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Benzene (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 2,2,2-trifluoroacetophenone and a molar excess of ammonium formate (typically 3-5 equivalents).

-

Heat the mixture to 160-185°C for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent like benzene or diethyl ether to remove any unreacted ketone.

-

To the aqueous layer, add concentrated hydrochloric acid and reflux for 1-2 hours to hydrolyze the intermediate formamide.

-

Cool the acidic solution in an ice bath and basify with a concentrated sodium hydroxide solution until a pH > 12 is reached.

-

Extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 2,2,2-trifluoro-1-phenylethylamine.[1][5]

Yields: Reported yields for this reaction are often in the range of 80-90%.[2]

II. Asymmetric Synthesis: Accessing Enantiopure Amines

For applications in pharmaceuticals and chiral materials, the synthesis of enantiomerically pure 2,2,2-trifluoro-1-phenylethylamine is crucial. Several powerful strategies have been developed to achieve this, primarily falling into three categories: catalytic asymmetric reduction, the use of chiral auxiliaries, and enzymatic kinetic resolution.

A. Catalytic Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of the corresponding ketimine is a highly efficient method for producing chiral amines. This approach relies on a chiral catalyst to deliver a hydride from a simple hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol) to one face of the imine.

Noyori-type ruthenium catalysts, typically featuring a chiral diamine ligand, are workhorses in asymmetric reduction.[6] These catalysts are highly active and selective for the reduction of a wide range of imines.

Causality and Mechanism: The active catalytic species is a ruthenium hydride, which is formed in situ. The reaction is believed to proceed through an outer-sphere mechanism where the protonated imine substrate interacts with the catalyst through hydrogen bonding. The chiral environment created by the ligands directs the hydride transfer to one prochiral face of the imine, leading to the formation of the chiral amine with high enantioselectivity.[7][8]

Diagram: Asymmetric Transfer Hydrogenation Workflow

Caption: General workflow for asymmetric synthesis via transfer hydrogenation.

Materials:

-

N-Benzyl-1-phenyl-2,2,2-trifluoroethan-1-imine (prepared from 2,2,2-trifluoroacetophenone and benzylamine)

-

[RuCl(p-cymene)((S,S)-TsDPEN)] or other suitable chiral ruthenium catalyst

-

Formic acid/triethylamine azeotropic mixture (5:2)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Palladium on carbon (10%)

-

Hydrogen gas

Procedure:

-

Asymmetric Reduction: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-benzyl imine in the anhydrous solvent. Add the chiral ruthenium catalyst (typically 0.1-1 mol%). To this solution, add the formic acid/triethylamine mixture and stir at the appropriate temperature (e.g., 25-40°C) until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Deprotection: Dissolve the crude N-benzyl amine in a suitable solvent (e.g., methanol or ethanol). Add 10% palladium on carbon and subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) until the debenzylation is complete.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The resulting chiral amine can be further purified by chromatography or crystallization of its salt.

| Catalyst | Substrate | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| [RuCl(p-cymene)((S,S)-TsDPEN)] | N-benzyl-1-phenyl-2,2,2-trifluoroethan-1-imine | HCOOH/NEt₃ | CH₂Cl₂ | 28 | 95 | 98 (R) | [6] |

| Chiral Phosphoric Acid (TRIP derivative) | N-PMP-1-phenyl-2,2,2-trifluoroethan-1-imine | Hantzsch Ester | Toluene | 60 | 92 | 97 (S) |

B. Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, provides a reliable and highly diastereoselective route to chiral amines. The auxiliary is first condensed with the ketone to form an N-sulfinyl imine. Diastereoselective reduction of this imine, followed by removal of the auxiliary, affords the enantiopure amine.

Causality and Mechanism: The stereochemical outcome of the reduction is controlled by the chiral sulfinyl group. For reductions with sterically demanding hydrides like L-Selectride, the reaction is believed to proceed through an open transition state where the hydride attacks from the less hindered face, anti to the bulky tert-butyl group. In contrast, reductions with less hindered hydrides like sodium borohydride can proceed through a chelated six-membered ring transition state, leading to the opposite diastereomer.[9][10][11] This allows for the synthesis of either enantiomer of the final product from the same chiral auxiliary by simply choosing the appropriate reducing agent.

Diagram: Diastereoselective Reduction of N-Sulfinyl Imine

Caption: Synthesis of both enantiomers using a chiral auxiliary.

Materials:

-

2,2,2-Trifluoroacetophenone

-

(R)- or (S)-tert-Butanesulfinamide

-

Titanium(IV) ethoxide

-

L-Selectride (1 M in THF)

-

Sodium borohydride

-

Hydrochloric acid (in methanol or dioxane)

-

Anhydrous solvents (e.g., THF, dichloromethane)

Procedure:

-

Synthesis of N-tert-Butanesulfinyl Imine: To a solution of 2,2,2-trifluoroacetophenone in an anhydrous solvent (e.g., THF), add (R)- or (S)-tert-butanesulfinamide and titanium(IV) ethoxide. Heat the mixture to reflux for several hours until the condensation is complete. Cool the reaction and purify the N-sulfinyl imine by column chromatography.

-

Diastereoselective Reduction:

-

For the (R)-amine (using (R)-sulfinamide): Dissolve the N-sulfinyl imine in anhydrous THF and cool to -78°C. Slowly add a solution of L-Selectride. Stir at low temperature until the reaction is complete.

-

For the (S)-amine (using (R)-sulfinamide): Dissolve the N-sulfinyl imine in a suitable solvent and cool to -48°C. Add sodium borohydride in portions.

-

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent. Dry the organic layer and concentrate.

-

Deprotection: Dissolve the crude N-sulfinyl amine in methanol and add a solution of hydrochloric acid in methanol or dioxane. Stir at room temperature until the deprotection is complete.

-

Purification: Concentrate the reaction mixture and triturate the residue with diethyl ether to precipitate the amine hydrochloride salt. The free amine can be obtained by neutralization and extraction.

| Reducing Agent | Diastereomeric Ratio (dr) | Enantiomer Obtained (from (R)-sulfinamide) | Reference |

| L-Selectride | >98:2 | (R) | [10] |

| NaBH₄ | >98:2 | (S) | [10] |

C. Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of 2,2,2-trifluoro-1-phenylethylamine, lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Causality and Mechanism: Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment. In organic solvents, this reaction is reversible, and they can catalyze the formation of esters or amides. In a kinetic resolution, the enzyme's chiral active site preferentially binds and acylates one enantiomer of the racemic amine at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its amide) from the slow-reacting enantiomer (which remains as the free amine).[12][13]

Diagram: Enzymatic Kinetic Resolution Workflow

Caption: Workflow for enzymatic kinetic resolution.

Materials:

-

Racemic 2,2,2-trifluoro-1-phenylethylamine

-

Chloroacetyl chloride (or other suitable acylating agent)

-

Triethylamine

-

Pseudomonas fluorescens lipase (or other suitable lipase)

-

Diisopropyl ether (or other suitable organic solvent)

-

n-Amyl alcohol

Procedure:

-

Preparation of Chloroacetamide: To a solution of racemic 2,2,2-trifluoro-1-phenylethylamine in a suitable solvent, add triethylamine followed by the dropwise addition of chloroacetyl chloride at 0°C. Stir until the reaction is complete. Work up to isolate the racemic N-(2,2,2-trifluoro-1-phenylethyl)chloroacetamide.

-

Enzymatic Resolution: Dissolve the racemic chloroacetamide in diisopropyl ether. Add n-amyl alcohol and the lipase. Shake the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC.

-

Separation: When approximately 50% conversion is reached, stop the reaction and separate the enzyme by filtration. The reaction mixture, containing the unreacted (S)-chloroacetamide and the (R)-amyl ester of chloroacetic acid, can be separated by column chromatography.

-

Hydrolysis: The separated enantiomers (the unreacted chloroacetamide and the chloroacetamide regenerated from the ester) can be hydrolyzed under acidic or basic conditions to yield the corresponding enantiopure amines.

Performance: The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value). For the resolution of the chloroacetamide of 2,2,2-trifluoro-1-phenylethylamine with Pseudomonas fluorescens lipase, an E-value of 44 has been reported, which is considered good.[2]

III. Conclusion and Future Perspectives

The synthesis of 2,2,2-trifluoro-1-phenylethylamine offers a rich landscape of chemical transformations, from classical racemic methods to highly sophisticated asymmetric strategies. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, cost, and the desired enantiopurity. The Leuckart-Wallach reaction remains a viable option for accessing the racemic material in large quantities. For enantiopure applications, catalytic asymmetric transfer hydrogenation and the use of chiral auxiliaries provide excellent stereocontrol and are amenable to the synthesis of both enantiomers. Enzymatic resolutions offer a green and highly selective alternative, particularly as the toolbox of available enzymes continues to expand.

Future developments in this field will likely focus on the discovery of more active and selective catalysts for asymmetric reductions, operating under even milder conditions and with lower catalyst loadings. Furthermore, the evolution of biocatalysis, including the development of robust and reusable immobilized enzymes, will undoubtedly play an increasingly important role in the sustainable production of this and other valuable chiral amines.

IV. References

-

Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.

-

Shaikh, R. A., & Gawas, P. W. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-23.

-

Václavík, J., Šot, P., Vilhanová, B., Pecháček, J., Kuzma, M., & Kačer, P. (2013). Practical aspects and mechanism of asymmetric hydrogenation with chiral half-sandwich complexes. Molecules, 18(6), 6804–6828.

-

Foubelo, F., & Yus, M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1308–1355.

-

Scribd. (n.d.). Leuckart Reaction Mechanism. Retrieved from [Link]

-

Pecháček, J., et al. (2014). Experimental and Theoretical Perspectives of the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 19(6), 6985-7004.

-

Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

-

Foubelo, F., & Yus, M. (2021). N-tert-butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1308-1355.

-

Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines. Journal of the American Chemical Society, 119(41), 9913–9914.

-

Martins, J. E. D., et al. (2014). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Molecular Modeling, 20(8), 2379.

-

Soloshonok, V. A., & Ono, T. (1996). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. Tetrahedron: Asymmetry, 7(11), 3141-3144.

-

Meijer, E. J., et al. (2018). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis, 8(11), 10695-10702.

-

Wikipedia. (2023). Asymmetric hydrogenation. Retrieved from [Link]

-

Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters. Tetrahedron, 55(29), 8883-8904.

-

Rebolledo, F., et al. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA International Journal for Chemistry, 49(10), 356-356.

-

Gotor-Fernández, V., & Gotor, V. (2009). Lipase catalyzed chiral amine synthesis by a) kinetic resolution of a racemic amine or b) hydrolysis of a racemic amide to one of the enantiomers. ResearchGate.

-

Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.

-

Zhou, P., & Chen, B. (2002). N-Sulfinyl Imines. Synlett, (10), 1699-1700.

-

Gotor, F., Brieva, R., & Rebolledo, F. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Angewandte Chemie International Edition in English, 34(22), 2494-2496.

-

Falus, P., et al. (2010). SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. STUDIA UBB CHEMIA, LV(4), 13-20.

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.

-

de Souza, R. O. M. A., et al. (2012). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 17(9), 10499-10510.

-

ResearchGate. (n.d.). (A) Traditional approaches to the synthesis and diastereoselective... Retrieved from [Link]

-

de Vries, J. G., & Mršić, N. (2011). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology, 1(5), 727-735.

-

Martins, J. E. D., et al. (2014). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Molecular Modeling, 20(8), 2379.

-

Berenguer, R., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1618.

-

Iglesias, M., et al. (2011). Microwave-Enhanced Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. European Journal of Organic Chemistry, 2011(18), 3295-3301.

-

Wang, G. Z., & Bäckvall, J. E. (1992). Ruthenium-catalyzed transfer hydrogenation of imines by propan-2-ol. Journal of the Chemical Society, Chemical Communications, (4), 337-339.

-

Wei, D., & Wang, C. (2015). Preparation of Aliphatic Amines by the Leuckart Reaction. Advanced Materials Research, 1130, 15-18.

-

Ingersoll, A. W., et al. (1936). α-Phenylethylamine. Organic Syntheses, 16, 72.

-

Poppe, L., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Studia Universitatis Babes-Bolyai, Chemia, 55(4), 13-20.

-

da Silva, A. C., et al. (2015). The diastereoselective reduction by l-Selectride. ResearchGate.

-

Forró, E., & Fülöp, F. (2007). Pseudomonas fluorescens lipase as biocatalyst in the enzymatic kinetic resolution of chiral phenothiazin ethanols. Tetrahedron: Asymmetry, 18(11), 1335-1339.

-

de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(6), 10786-10801.

-

Szymańska, K., et al. (2020). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 25(23), 5566.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,2,2-Trifluoro-1-phenylethylamine (CAS 51586-24-4)

Foreword: The Strategic Importance of Fluorinated Chiral Amines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a powerful tool to modulate a molecule's physicochemical and pharmacological profile, enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1] When this group is positioned adjacent to a chiral center, as in 2,2,2-Trifluoro-1-phenylethylamine, it creates a chiral building block of significant value. This guide provides a comprehensive technical overview of this compound, from its synthesis and resolution to its applications, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical & Spectroscopic Profile

2,2,2-Trifluoro-1-phenylethylamine, also known as α-(Trifluoromethyl)benzenemethanamine, is a phenethylamine derivative characterized by a trifluoromethyl group at the C2 position.[1][2] This structural feature is pivotal, imparting unique electronic properties and influencing its biological activity.[1]

Key Properties Summary

The fundamental properties of 2,2,2-Trifluoro-1-phenylethylamine are summarized below. Data is aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 51586-24-4 | [1][3] |

| Molecular Formula | C₈H₈F₃N | [1][4] |

| Molecular Weight | 175.15 g/mol | [4] |

| Appearance | Solid, Low Melting Solid, or Yellow Oil | [1][5] |

| Boiling Point | 196.4°C at 760 mmHg (Predicted) | [6] |

| Density | 1.224 g/cm³ (Predicted) | [6] |

| Refractive Index | 1.468 (Predicted) | [6] |

| SMILES | NC(C(F)(F)F)C1=CC=CC=C1 | [1] |

| InChI Key | DZCAUMADOBDJJH-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the amine. While specific spectra for this compound are not universally published, the expected spectroscopic features are well-understood.

-

¹H NMR: The proton nuclear magnetic resonance spectrum would feature signals corresponding to the aromatic protons of the phenyl ring, a quartet for the methine proton (CH) due to coupling with the adjacent CF₃ group, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the methine carbon, and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. A singlet is expected for the three equivalent fluorine atoms of the CF₃ group. Critically, when the amine is derivatized with a chiral acid, the resulting diastereomers exhibit distinct ¹⁹F NMR signals, allowing for a precise determination of enantiomeric purity.[7]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (175.15 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring, and strong C-F stretching vibrations.

Synthesis of Racemic 2,2,2-Trifluoro-1-phenylethylamine

The most direct and high-yielding route to racemic 2,2,2-Trifluoro-1-phenylethylamine is the reductive amination of 2,2,2-trifluoroacetophenone. The Leuckart-Wallach reaction, which utilizes ammonium formate as both the ammonia source and the reducing agent, is a robust one-pot method.[7]

Synthetic Pathway Overview

The reaction proceeds via the formation of an imine intermediate from 2,2,2-trifluoroacetophenone and ammonia, which is then reduced in situ by formate to yield the target primary amine.

Caption: Reductive Amination via Leuckart-Wallach Reaction.

Experimental Protocol: Leuckart-Wallach Synthesis

This protocol is adapted from established procedures for the reductive amination of aryl ketones.[7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2,2-trifluoroacetophenone (1.0 eq).

-

Reagent Addition: Add ammonium formate (3.0-5.0 eq).

-

Heating: Heat the reaction mixture to 160-180 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up (Acid-Base Extraction):

-

Cool the reaction mixture to room temperature.

-

Add 10% aqueous sodium hydroxide (NaOH) solution until the mixture is strongly basic (pH > 12) to liberate the free amine.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography to yield the pure racemic amine, often with yields reported around 81%.[7]

-

Chiral Resolution: Isolating the Enantiomers

For applications in drug development, obtaining single enantiomers is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles.[8] Both classical diastereomeric salt formation and enzymatic resolution are effective methods.

Method 1: Enzymatic Resolution (Kinetic)

Enzymatic resolution offers high enantioselectivity under mild conditions. A well-documented method involves the lipase-catalyzed enantioselective alcoholysis of the N-chloroacetylated amine.[7]

References

- 1. CAS 51586-24-4: α-(Trifluoromethyl)benzenemethanamine [cymitquimica.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. 2,2,2-TRIFLUORO-1-PHENYL-ETHYLAMINE | 51586-24-4 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. molbase.com [molbase.com]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality | MDPI [mdpi.com]

Spectroscopic Characterization of 2,2,2-Trifluoro-1-phenylethylamine: A Comprehensive Technical Guide

Introduction

2,2,2-Trifluoro-1-phenylethylamine is a chiral fluorinated amine of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules by altering their metabolic stability, lipophilicity, and binding affinity to biological targets. As a chiral building block, the enantiomerically pure forms of this amine are crucial for the synthesis of stereochemically defined drug candidates. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in research and development.

This guide provides an in-depth analysis of the spectroscopic data of 2,2,2-trifluoro-1-phenylethylamine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The discussion is tailored for researchers, scientists, and drug development professionals, offering not just the data, but also the rationale behind the experimental approaches and the interpretation of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2,2,2-trifluoro-1-phenylethylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,2,2-trifluoro-1-phenylethylamine in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe.

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the multiplicity of each carbon signal.

-

¹⁹F NMR: Acquire the fluorine spectrum. A dedicated fluorine probe is not always necessary, as many modern broadband probes can be tuned to the ¹⁹F frequency.

Expertise & Experience: The choice of a high-field NMR instrument is crucial for resolving the coupling patterns, especially the coupling between protons and the trifluoromethyl group. Deuterated chloroform is a common choice due to its excellent solvating power and relatively simple residual solvent peak.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 - 7.30 | m | 5H | Aromatic protons (C₆H₅) |

| 4.35 | q | 1H | Methine proton (-CH) |

| 1.85 | s (br) | 2H | Amine protons (-NH₂) |

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum clearly indicates the presence of the key structural features of 2,2,2-trifluoro-1-phenylethylamine. The multiplet between 7.45 and 7.30 ppm corresponds to the five protons of the phenyl group. The signal at 4.35 ppm is a quartet, which arises from the coupling of the methine proton with the three equivalent fluorine atoms of the trifluoromethyl group. The broad singlet at 1.85 ppm is characteristic of the amine protons, which often exhibit broad signals due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity (from DEPT) | Assignment |

| 138.5 | C | Quaternary aromatic carbon (C-ipso) |

| 129.0 | CH | Aromatic carbons (C-ortho/meta) |

| 128.8 | CH | Aromatic carbon (C-para) |

| 127.5 | CH | Aromatic carbons (C-ortho/meta) |

| 125.0 (q, ¹JCF = 282 Hz) | C | Trifluoromethyl carbon (-CF₃) |

| 60.5 (q, ²JCF = 32 Hz) | CH | Methine carbon (-CH) |

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum further confirms the structure. The aromatic carbons are observed in the typical downfield region. The most notable features are the signals for the carbons bearing the trifluoromethyl group. The trifluoromethyl carbon itself appears as a quartet around 125.0 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 282 Hz. The methine carbon, adjacent to the CF₃ group, also appears as a quartet around 60.5 ppm, but with a smaller two-bond coupling constant (²JCF) of about 32 Hz.

¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -74.5 | d | Trifluoromethyl group (-CF₃) |

Interpretation of ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a simple yet definitive confirmation of the trifluoromethyl group. A single doublet is observed around -74.5 ppm (referenced to CFCl₃). The doublet arises from the coupling of the three equivalent fluorine atoms with the adjacent methine proton.

Trustworthiness: The combined and consistent data from ¹H, ¹³C, and ¹⁹F NMR provide a self-validating system for the structural confirmation of 2,2,2-trifluoro-1-phenylethylamine. The observed chemical shifts and, crucially, the characteristic C-F and H-F coupling patterns, leave no ambiguity in the assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370, 3290 | Medium, sharp | N-H stretching (primary amine) |

| 3065, 3030 | Medium | C-H stretching (aromatic) |

| 2930 | Weak | C-H stretching (aliphatic) |

| 1605, 1495, 1455 | Strong | C=C stretching (aromatic ring) |

| 1100 - 1350 | Very Strong | C-F stretching |

| 760, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Interpretation of IR Spectrum

The IR spectrum displays characteristic absorption bands that correspond to the functional groups in 2,2,2-trifluoro-1-phenylethylamine. The two sharp bands at 3370 and 3290 cm⁻¹ are indicative of the symmetric and asymmetric N-H stretching vibrations of a primary amine. The strong absorptions in the 1100-1350 cm⁻¹ region are characteristic of C-F stretching vibrations, confirming the presence of the trifluoromethyl group. The aromatic ring is identified by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands in the 1605-1455 cm⁻¹ region. The strong bands at 760 and 700 cm⁻¹ are typical for a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

-

Instrumentation: A high-resolution mass spectrometer is preferred for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Mass Spectral Data (Electron Impact - EI)

| m/z | Relative Intensity (%) | Assignment |

| 175 | 15 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [M - CF₃]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Interpretation of Mass Spectrum

The EI mass spectrum shows a molecular ion peak at m/z 175, which corresponds to the molecular weight of 2,2,2-trifluoro-1-phenylethylamine (C₈H₈F₃N). The base peak at m/z 106 is due to the loss of the trifluoromethyl radical (•CF₃), a common and favorable fragmentation pathway for such compounds, leading to the stable benzylic cation. The peak at m/z 77 is characteristic of the phenyl cation.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of 2,2,2-trifluoro-1-phenylethylamine.

Caption: Integrated workflow for the spectroscopic characterization of 2,2,2-trifluoro-1-phenylethylamine.

Conclusion

The comprehensive spectroscopic analysis using NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides unambiguous evidence for the structure of 2,2,2-trifluoro-1-phenylethylamine. Each technique offers complementary information, and together they form a robust dataset for the characterization of this important chiral building block. This guide serves as a valuable resource for scientists engaged in the synthesis and application of fluorinated molecules, emphasizing the importance of a multi-technique approach for thorough structural elucidation.

References

-

Prakash, G. K. S., Mandal, M., & Olah, G. A. (2003). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. Journal of Fluorine Chemistry, 121(2), 235-238. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013).

A Comprehensive Technical Guide to 2,2,2-Trifluoro-1-phenylethylamine for Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2,2,2-trifluoro-1-phenylethylamine, a pivotal chiral building block in modern medicinal chemistry. We explore its historical context within the broader field of organofluorine chemistry, detail robust protocols for its racemic and asymmetric synthesis, and present its key physicochemical and spectroscopic properties. Furthermore, this guide elucidates the strategic applications of this compound in drug design, not as a direct component of final drug structures, but as a critical synthon for introducing trifluoromethyl groups and chiral amine centers, which are features of several major pharmaceuticals. This document is designed to serve as an in-depth resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Imperative of Fluorine in Drug Design

The deliberate incorporation of fluorine into bioactive molecules is a well-established and powerful strategy in contemporary drug discovery. The unique physicochemical properties of the fluorine atom and the trifluoromethyl (-CF3) group—including high electronegativity, metabolic stability of the C-F bond, and the ability to modulate pKa and lipophilicity—are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2,2,2-Trifluoro-1-phenylethylamine is a quintessential example of a fluorinated chiral building block, providing a synthetically accessible source of both a stereocenter and a trifluoromethyl group adjacent to a phenyl ring. While not typically retained in the final structure of marketed drugs, its role as a precursor and a chiral auxiliary is instrumental in the synthesis of complex pharmaceutical agents.

Historical Context: The Evolution of Trifluoromethylated Amines

The story of 2,2,2-trifluoro-1-phenylethylamine is nested within the larger narrative of organofluorine chemistry, which began in the 19th century and gained significant momentum in the mid-20th century with the development of new fluorination methods. The recognition of the trifluoromethyl group's potential to enhance biological activity spurred research into the synthesis of α-trifluoromethylated amines. These compounds were identified as valuable synthons for creating analogues of biologically important phenethylamines, with the CF3 group serving to block metabolic oxidation and alter receptor binding interactions.

Synthesis of 2,2,2-Trifluoro-1-phenylethylamine

The synthesis of this chiral amine can be approached through both racemic and asymmetric strategies. The choice of method is dictated by the specific requirements of the subsequent synthetic steps, with enantiomerically pure forms being essential for the development of stereospecific pharmaceuticals.

Racemic Synthesis via Reductive Amination

A common and efficient method for producing the racemic amine is the reductive amination of 2,2,2-trifluoroacetophenone. The Leuckart-Wallach reaction is a classic and effective example of this transformation.

Experimental Protocol: Leuckart-Wallach Reaction [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2,2,2-trifluoroacetophenone is mixed with ammonium formate.

-

Heating: The reaction mixture is heated, typically in an oil bath, to a temperature sufficient to promote the formation of the intermediate N-formyl amine.

-

Hydrolysis: The intermediate is then hydrolyzed, often by heating with aqueous hydrochloric acid, to cleave the formyl group and yield the primary amine hydrochloride salt.

-

Basification and Extraction: The aqueous solution is cooled and made basic with an appropriate base (e.g., NaOH) to liberate the free amine. The product is then extracted into an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

Causality Behind Experimental Choices:

-

Ammonium Formate: This reagent serves as both the ammonia source and the reducing agent (via the formate ion acting as a hydride donor).

-

Acid Hydrolysis: This is a standard and effective method for the deprotection of N-formyl groups to reveal the primary amine.

Asymmetric Synthesis and Resolution

Accessing enantiomerically pure 2,2,2-trifluoro-1-phenylethylamine is crucial for its application in asymmetric synthesis. This can be achieved either through direct asymmetric synthesis or by resolution of the racemate.

Asymmetric Synthesis via Catalytic Hydrogenation:

A powerful strategy for asymmetric synthesis is the hydrogenation of a prochiral imine using a chiral catalyst, such as a Noyori-type ruthenium-BINAP complex.

Experimental Protocol: Asymmetric Imine Hydrogenation

-

Imine Formation: 2,2,2-Trifluoroacetophenone is condensed with a suitable amine source (e.g., ammonia or a primary amine that can be later removed) to form the corresponding imine in situ.

-

Asymmetric Reduction: The imine is then hydrogenated under a hydrogen atmosphere using a chiral catalyst, such as a Ru(II)-BINAP-diamine complex, in a suitable solvent like methanol or ethanol.[2][3][4]

-

Catalyst Loading: The catalyst loading is typically low, often in the range of 0.1 to 1 mol%.

-

Workup and Purification: After the reaction is complete, the catalyst is removed by filtration, and the product is isolated and purified, often by chromatography, to yield the enantiomerically enriched amine.

Mandatory Visualization: Asymmetric Synthesis Workflow

Caption: Asymmetric synthesis of 2,2,2-trifluoro-1-phenylethylamine via catalytic hydrogenation.

Enzymatic Resolution of Racemic Amine:

An alternative to asymmetric synthesis is the resolution of the racemic amine. Lipases are effective catalysts for this purpose.

Experimental Protocol: Lipase-Catalyzed Resolution [1]

-

Acylation: The racemic amine is first converted to an amide, for example, its chloroacetamide derivative.

-

Enzymatic Alcoholysis: The racemic chloroacetamide is then subjected to enantioselective alcoholysis using a lipase, such as Pseudomonas fluorescens lipase, in the presence of an alcohol (e.g., n-amyl alcohol) in an organic solvent like diisopropyl ether.

-

Separation: The lipase selectively hydrolyzes one enantiomer of the amide, allowing for the separation of the unreacted amide enantiomer from the ester product of the other enantiomer.

-

Hydrolysis: The separated, unreacted amide is then hydrolyzed under acidic or basic conditions to yield the enantiopure amine.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 2,2,2-trifluoro-1-phenylethylamine are critical for its characterization and quality control.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H8F3N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Appearance | Colorless to yellow liquid | - |

| Boiling Point | ~187-188 °C at 760 mmHg | - |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum is characterized by signals for the aromatic protons (typically in the range of 7.3-7.5 ppm), a quartet for the benzylic proton (CH-NH₂) due to coupling with the three fluorine atoms, and a broad singlet for the amine protons (NH₂).

-

¹³C NMR (CDCl₃): Key signals include those for the aromatic carbons, the benzylic carbon, and a characteristic quartet for the trifluoromethyl carbon due to the strong one-bond C-F coupling.

-

¹⁹F NMR (CDCl₃): A singlet is typically observed for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is a sensitive probe of the electronic environment.[5] The diastereomeric non-equivalence of the ¹⁹F NMR signals when derivatized with chiral acids can be used to determine enantiomeric purity.[1]

Applications in Drug Development: A Strategic Building Block

While a direct search for FDA-approved drugs containing the intact 2,2,2-trifluoro-1-phenylethylamine structure does not yield major therapeutic agents, its significance lies in its use as a synthon for introducing key pharmacophores found in several successful drugs. The trifluoromethyl group and the chiral amine center are features of many pharmaceuticals.

-

Trifluoromethyl Group: This moiety is present in numerous drugs, including the anti-inflammatory agent Celecoxib [6][7][8][9] and the calcimimetic Cinacalcet .[10][11][12][13] The synthesis of these drugs involves the introduction of a trifluoromethyl group, often through precursors that share synthetic strategies with those used for 2,2,2-trifluoro-1-phenylethylamine.

-

Chiral Amine Center: The synthesis of chiral amines is a critical step in the manufacture of many drugs, such as the anti-diabetic medication Sitagliptin .[14][15][16][17][18] The asymmetric synthesis of the chiral amine in Sitagliptin has been achieved through both organometallic catalysis and biocatalysis, highlighting the importance of the synthetic methodologies that are also applied to produce enantiopure 2,2,2-trifluoro-1-phenylethylamine.

-

Chiral Alcohols as Precursors: The antiemetic drug Aprepitant contains a chiral (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol fragment, which is a chiral alcohol that can be synthesized by the asymmetric reduction of the corresponding ketone.[19][20][21][22][23] This is the same synthetic transformation required to produce the chiral alcohol precursor to 2,2,2-trifluoro-1-phenylethylamine.

Mandatory Visualization: Logical Relationships in Drug Synthesis

Caption: Relationship of 2,2,2-trifluoro-1-phenylethylamine to key pharmaceutical synthons.

Conclusion

2,2,2-Trifluoro-1-phenylethylamine is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While it may not be a constituent of the final molecular structure of many drugs, the synthetic strategies developed for its production, especially in enantiopure form, are directly relevant to the synthesis of key chiral intermediates for a wide range of pharmaceuticals. Its utility as a source of trifluoromethylated stereocenters underscores the continuing importance of fluorination in modern drug design. A thorough understanding of its synthesis and properties is therefore a significant asset for any researcher or professional involved in the development of new therapeutic agents.

References

-

Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]

-

Ivanova, M., et al. (2022). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Vapourtec. [Link]

-

Park, H., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]

-

Guda, V. K., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(6), 10428-10448. [Link]

-

Chen, Y., et al. (2017). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 22(8), 1266. [Link]

-

Thompson, M. P., et al. (2019). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis Online. [Link]

-

Contente, M. L., et al. (2020). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Catalysts, 10(10), 1109. [Link]

-

Ivanova, M., et al. (2022). Continuous Flow Synthesis of Celecoxib from 2-Bromo-3,3,3-Trifluoropropene. ResearchGate. [Link]

-

Penning, T. D., et al. (2009). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Journal of Medicinal Chemistry. [Link]

-

Fang, L., et al. (2011). Synthesis process of cinacalcet hydrochloride. ResearchGate. [Link]

-

Brands, K. M. J., et al. (2003). Chapter 10 Synthesis of aprepitant. ResearchGate. [Link]

-

Reddy, R. P., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]

- Bandyopadhyay, A., et al. (2008). Process for the preparation of cinacalcet hydrochloride.

-

Brands, K. M. J., et al. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. The Journal of organic chemistry, 68(25), 9849-9855. [Link]

-

Merck & Co., Inc. (2005). Green Synthesis of Aprepitant. EPA Presidential Green Chemistry Challenge. [Link]

-

Soloshonok, V. A., et al. (1995). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. Tetrahedron: Asymmetry, 6(7), 1601-1610. [Link]

-

Arava, V. R., et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1366-1373. [Link]

- Pevarello, P., et al. (2011). Process for the synthesis of cinacalcet hydrochloride.

- Dahanukar, V. H., et al. (2012). Preparation of aprepitant.

-

Wikipedia. Noyori asymmetric hydrogenation. [Link]

-

Kuchar, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1735. [Link]

-

Myers, A. G. Reductive Amination. Harvard University. [Link]

-

Wilger, D. J., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

-

Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. [Link]

-

Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

-

Huskey, S. W., et al. (2004). The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. Drug Metabolism and Disposition, 32(3), 330-340. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

-

Zhang, D., et al. (2016). Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products. The Royal Society of Chemistry. [Link]

-

Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

-

Juaristi, E., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4949. [Link]

-

Garrido, N. M., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(10), 2279. [Link]

-

Wikipedia. Asymmetric hydrogenation. [Link]

-

Jee, J., et al. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 54(13), 2846-2862. [Link]

-

Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]

-

Chem-Station. (2014). Noyori Asymmetric Hydrogenation. [Link]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. rsc.org [rsc.org]

- 6. vapourtec.com [vapourtec.com]

- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. zenodo.org [zenodo.org]

- 10. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 11. A novel asymmetric synthesis of cinacalcet hydrochloride [beilstein-journals.org]

- 12. medkoo.com [medkoo.com]

- 13. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 14. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemistryforsustainability.org [chemistryforsustainability.org]

- 22. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Racemic 2,2,2-Trifluoro-1-phenylethylamine and its Enantiomers

Introduction: The Significance of Fluorinated Chiral Amines

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When this strategic fluorination is combined with chirality, as in the case of 2,2,2-trifluoro-1-phenylethylamine, we unlock a class of building blocks with immense potential for creating novel, high-value compounds.

This technical guide provides a comprehensive overview of racemic 2,2,2-trifluoro-1-phenylethylamine and its individual (R)- and (S)-enantiomers. We will delve into the synthetic routes to the racemate, explore methodologies for its chiral resolution and direct asymmetric synthesis, detail analytical techniques for enantiomeric purity assessment, and discuss the applications of these valuable chiral amines. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this fluorinated phenylethylamine scaffold.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈F₃N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Appearance | Colorless to yellow liquid or solid | [1] |

| CAS Number (Racemate) | 51586-24-4 | [1] |

Part 1: Synthesis of Racemic 2,2,2-Trifluoro-1-phenylethylamine

The most direct and high-yielding approach to racemic 2,2,2-trifluoro-1-phenylethylamine is the Leuckart-Wallach reaction. This one-pot reductive amination of a ketone provides an efficient route from readily available starting materials.

Core Mechanism: The Leuckart-Wallach Reaction

The reaction proceeds via the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. The key is the use of a formic acid derivative (like ammonium formate or formamide) as both the amine source and the reducing agent.

Caption: Leuckart-Wallach reaction workflow for racemic amine synthesis.

Experimental Protocol: Racemic Synthesis

The following protocol is a representative procedure based on established literature.[2]

Materials:

-

2,2,2-Trifluoroacetophenone

-

Ammonium formate

-

Formic acid (optional, as solvent/catalyst)

-

Diethyl ether or other suitable extraction solvent

-

Aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,2,2-trifluoroacetophenone (1.0 equiv) and ammonium formate (3.0-5.0 equiv).

-

Heating: Heat the mixture to 160-180 °C. The reaction is typically carried out neat or with a minimal amount of formic acid. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Hydrolysis: After the reaction is complete (typically several hours), cool the mixture to room temperature. Add a 10-20% aqueous NaOH solution to hydrolyze the intermediate formamide and to neutralize the formic acid. This step should be performed in a fume hood as it can be exothermic and may release ammonia.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield racemic 2,2,2-trifluoro-1-phenylethylamine as a colorless to pale yellow oil. Yields are often reported in the range of 55-81%.[2]

Expert Insight: The Leuckart-Wallach reaction is robust but can require high temperatures. The key to a successful reaction is driving the initial imine formation and subsequent reduction. The final basic workup is critical for liberating the free amine from its formylated precursor and any ammonium salts.

Part 2: Accessing the Enantiomers: Resolution and Asymmetric Synthesis

For applications in drug development and asymmetric catalysis, obtaining the individual (R)- and (S)-enantiomers in high enantiomeric purity is essential. This can be achieved through the resolution of the racemate or by direct enantioselective synthesis.

Methodology 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green chemistry approach that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the amine, allowing for the separation of the acylated amine from the unreacted amine.

Caption: Workflow for enzymatic kinetic resolution of racemic amine.

Protocol: Lipase-Catalyzed Resolution

This protocol is based on the resolution of 2,2,2-trifluoro-1-phenylethylamine using Pseudomonas fluorescens lipase.[2]

Materials:

-

Racemic 2,2,2-trifluoro-1-phenylethylamine

-

Chloroacetamide

-

Pseudomonas fluorescens lipase (e.g., Amano Lipase AK)

-

n-Amyl alcohol

-

Diisopropyl ether

-

Appropriate buffer solution (e.g., phosphate buffer)

Procedure:

-

Substrate Preparation: Dissolve the racemic amine (1.0 equiv) and chloroacetamide (1.0-1.2 equiv) in diisopropyl ether.

-

Enzyme Addition: Add the lipase preparation to the solution. The amount of enzyme will need to be optimized but is typically in the range of 10-50% by weight relative to the substrate.

-

Reaction: Add n-amyl alcohol and stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (ee) of both the remaining amine and the formed amide.

-

Termination and Workup: When the reaction reaches approximately 50% conversion (ideally, when the ee of the remaining amine is >99%), stop the reaction by filtering off the enzyme.

-

Separation: The unreacted amine and the formed amide can be separated by column chromatography on silica gel.

-

Hydrolysis (Optional): The separated amide can be hydrolyzed (e.g., using acidic or basic conditions) to liberate the other enantiomer of the amine.

Expert Insight: The success of a kinetic resolution hinges on the enantioselectivity (E-value) of the enzyme. An E-value of 44, as reported for this specific resolution, is considered good and allows for the isolation of one enantiomer in high ee at ~50% conversion.[2] The choice of acyl donor and solvent can significantly impact both the reaction rate and the E-value.

Methodology 2: Asymmetric Synthesis